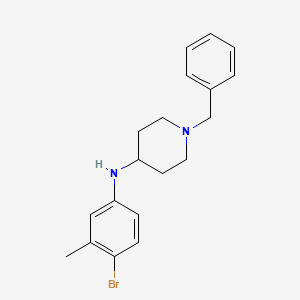

1-benzyl-N-(4-bromo-3-methylphenyl)piperidin-4-amine

Description

1-Benzyl-N-(4-bromo-3-methylphenyl)piperidin-4-amine is a 4-aminopiperidine derivative characterized by a benzyl group at the piperidine nitrogen and a 4-bromo-3-methylphenyl substituent on the secondary amine. This structure combines a rigid aromatic system (benzyl) with a halogenated and alkylated aryl group, which may enhance lipophilicity and influence receptor binding.

Properties

IUPAC Name |

1-benzyl-N-(4-bromo-3-methylphenyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BrN2/c1-15-13-18(7-8-19(15)20)21-17-9-11-22(12-10-17)14-16-5-3-2-4-6-16/h2-8,13,17,21H,9-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDIDXKFTLNADF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2CCN(CC2)CC3=CC=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(4-bromo-3-methylphenyl)piperidin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Substitution with the 4-bromo-3-methylphenyl group: This step involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the 4-bromo-3-methylphenyl group to the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Reductive Amination

The tertiary amine in the piperidine ring enables reductive amination with aldehydes or ketones. This reaction is critical for modifying the substituents on the nitrogen atom.

Example Reaction:

Reaction with benzaldehyde under reductive conditions:

Conditions:

-

Solvent: Tetrahydrofuran (THF) or dichloromethane

-

Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Temperature: Room temperature

Mechanism:

-

Formation of an iminium ion intermediate.

-

Reduction to the secondary amine.

Optimization Insights:

Nucleophilic Substitution at the Bromine Site

The bromine atom on the 4-bromo-3-methylphenyl group participates in cross-coupling reactions, enabling aryl functionalization.

Example Reaction:

Suzuki-Miyaura coupling with phenylboronic acid:

Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: Dioxane/water (4:1)

-

Temperature: 80–90°C

Key Observations:

-

Steric hindrance from the methyl group slows coupling kinetics.

-

Electron-withdrawing groups on the boronic acid enhance reactivity .

Oxidation Reactions

The piperidine ring’s tertiary amine can undergo oxidation under controlled conditions.

Example Reaction:

N-Oxidation using m-chloroperbenzoic acid (mCPBA):

Conditions:

-

Solvent: Dichloromethane

-

Oxidizing agent: mCPBA (1.2 equiv)

-

Temperature: 0°C to room temperature

Product:

1-benzyl-N-(4-bromo-3-methylphenyl)piperidin-4-amine N-oxide.

Limitations:

Deprotection of Amine Groups

When protected with a Boc group, the amine undergoes acidic deprotection.

Example Reaction:

Deprotection with trifluoroacetic acid (TFA):

Conditions:

-

Solvent: Dichloromethane

-

Acid: TFA (20 equiv)

-

Temperature: Room temperature

-

Time: 2–4 hours

Application:

Critical for generating free amines for subsequent functionalization .

Comparative Reaction Data

Stability and Side Reactions

-

Thermal Stability: Decomposition observed >200°C, with cleavage of the benzyl group .

-

Acidic Conditions: Protonation of the amine enhances solubility but may lead to esterification if alcohols are present .

-

Light Sensitivity: Bromine substitution makes the compound susceptible to photodegradation; storage in amber vials is recommended .

Scientific Research Applications

Chemical Properties and Structure

1-benzyl-N-(4-bromo-3-methylphenyl)piperidin-4-amine is characterized by its piperidine core, which is a common structural motif in many biologically active compounds. The presence of a benzyl group and a bromo-substituted aromatic ring enhances its potential for interaction with biological targets.

The compound has shown promise in several biological assays:

- Dopamine Transporter Inhibition : Studies indicate that compounds with similar piperidine structures exhibit high affinity for the dopamine transporter (DAT), which is crucial for the treatment of neuropsychiatric disorders such as depression and schizophrenia . The specific interactions of this compound with DAT warrant further investigation to elucidate its potential as an antidepressant or antipsychotic agent.

- Norepinephrine Transporter Affinity : In addition to DAT, there is evidence that related compounds have moderate to high affinity for the norepinephrine transporter (NET) as well, suggesting potential applications in treating conditions linked to norepinephrine dysregulation, such as attention deficit hyperactivity disorder (ADHD) .

Potential Therapeutic Applications

Given its structural characteristics and biological activities, this compound may have several therapeutic applications:

- Antidepressant and Antipsychotic Treatments : Due to its interaction with dopamine and norepinephrine transporters, it could serve as a lead compound for developing new antidepressants or antipsychotics.

- Neuroprotective Agents : Compounds with similar structures have been explored for neuroprotective effects, making this compound a candidate for further research in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-benzyl-N-(4-bromo-3-methylphenyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use in research .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 4-aminopiperidines are highly dependent on the substituents attached to the aryl group. Below is a comparative analysis of key analogues:

Table 1: Substituent Effects on Key Properties

Key Observations:

Halogen Effects :

- Bromine (Br) in the target compound provides greater molecular weight and hydrophobicity compared to chlorine (Cl) or fluorine (F). This may enhance membrane permeability but could reduce solubility .

- Fluorine’s electronegativity improves electronic interactions in binding pockets, as seen in 26 and 13 .

This contrasts with smaller substituents like F or Cl .

Synthesis Efficiency: Yields for halogenated derivatives (e.g., 27 at 68%) are lower than non-halogenated analogues (e.g., 2g at 83%), likely due to steric and electronic challenges during reductive amination .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Comparisons

Biological Activity

1-benzyl-N-(4-bromo-3-methylphenyl)piperidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of analgesics and other therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The compound features a piperidine ring substituted with a benzyl group and a bromo-methylphenyl moiety. The structural characteristics contribute to its interaction with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Compounds in this class often exhibit high affinity for μ-opioid receptors, which are crucial for pain modulation. The mechanism involves binding to these receptors, leading to analgesic effects similar to those observed with traditional opioids but potentially with fewer side effects .

Biological Activity Overview

Research indicates that this compound may possess significant analgesic properties. Studies have shown that derivatives of piperidine compounds generally exhibit varying degrees of biological activity, including:

- Analgesic Activity : Compounds similar to this compound have demonstrated potent analgesic effects in animal models. For instance, studies on related piperidine derivatives indicate effective pain relief comparable to morphine but with different receptor selectivity .

- Antimicrobial Properties : Some derivatives have shown antibacterial and antifungal activities against various pathogens. The presence of electron-withdrawing groups like bromine enhances the antibacterial potency against Gram-positive bacteria .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

- Analgesic Efficacy : In a study involving a series of piperidine derivatives, compounds were assessed for their μ-opioid receptor affinity and analgesic efficacy in vivo. The results indicated that certain substitutions on the piperidine ring significantly enhanced analgesic potency while maintaining a favorable safety profile .

- Antibacterial Activity : A comprehensive evaluation of various piperidine derivatives revealed that those with halogen substitutions exhibited enhanced antibacterial activity. Specifically, the introduction of a bromo group was linked to improved inhibition of bacterial growth .

- Cytotoxicity Studies : In vitro studies assessing cytotoxic effects on cancer cell lines showed that some related compounds could induce apoptosis in malignant cells, suggesting potential applications in cancer therapy .

Data Tables

| Activity Type | Compound | IC50 (µM) | Target/Effect |

|---|---|---|---|

| Analgesic | This compound | 2.57 | μ-opioid receptor |

| Antibacterial | Related piperidine derivatives | 0.12 - 2.78 | Gram-positive bacteria |

| Cytotoxicity | Various piperidine analogs | 0.65 - 15.63 | Cancer cell lines (MCF-7) |

Q & A

Q. What are the standard synthetic protocols for 1-benzyl-N-(4-bromo-3-methylphenyl)piperidin-4-amine, and how are yields optimized?

Methodological Answer: The compound is synthesized via reductive amination or nucleophilic substitution. For example, reacting N-benzylpiperidone with 4-bromo-3-methylaniline under catalytic hydrogenation or using sodium triacetoxyborohydride (STAB) as a reducing agent in dichloromethane or toluene . Yields (~68–75%) depend on reaction time, temperature, and stoichiometric ratios. Purification involves column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer: Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., benzyl protons at δ 3.5–4.0 ppm, aromatic protons for bromo/methyl groups) .

- HPLC (reverse-phase, acetonitrile/water with phosphoric acid) for purity assessment (>95%) .

- Mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z ~385–390) .

Q. What safety precautions are required when handling this compound?

Methodological Answer: Refer to Safety Data Sheets (SDS):

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood due to potential respiratory irritation .

- Store at –20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can synthetic routes be modified to improve yield or reduce environmental impact?

Methodological Answer:

- Green chemistry approaches : Replace toluene with cyclopentyl methyl ether (CPME) or use solvent-free conditions (e.g., microwave-assisted synthesis) to reduce waste .

- Catalyst optimization : Test palladium on carbon vs. Raney nickel for hydrogenation efficiency .

- Flow chemistry : Continuous flow systems may enhance reaction control and scalability .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?

Methodological Answer:

- Substituent effects : Bromine at the 4-position enhances steric bulk, potentially improving target binding. Methyl at the 3-position may modulate lipophilicity (logP ~3.5) .

- Piperidine modifications : Replacing benzyl with pyridinyl groups (e.g., ) alters pharmacokinetic properties .

- Biological activity : Analogous compounds (e.g., 1-benzyl-N-(3,4-dichlorophenyl)piperidin-4-amine) inhibit NEDD8-activating enzyme (NAE), suggesting potential anticancer applications .

Q. How can computational methods (e.g., DFT, molecular docking) guide research on this compound?

Methodological Answer:

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry for crystallography .

- Docking studies : Model interactions with biological targets (e.g., enzymes in the NEDD8 pathway) to prioritize synthetic targets .

- MD simulations : Assess stability in lipid bilayers to predict blood-brain barrier penetration .

Q. How do contradictory spectral or biological data arise, and how can they be resolved?

Methodological Answer:

- Spectral discrepancies : Compare NMR data across solvents (CDCl3 vs. DMSO-d6) to identify solvent-induced shifts .

- Biological variability : Validate assays using positive controls (e.g., known NAE inhibitors) and replicate experiments in multiple cell lines .

- Purity checks : Use HPLC-MS to rule out impurities (e.g., unreacted aniline) causing false activity .

Q. What strategies are used to study the compound’s mechanism of action in disease models?

Methodological Answer:

- In vitro assays : Test inhibition of hemozoin formation (for antimalarial potential) or NEDD8 conjugation (for anticancer activity) .

- In vivo models : Administer in rodent xenografts (e.g., 10–50 mg/kg doses) and monitor tumor growth or biomarker expression .

- Biophysical techniques : Surface plasmon resonance (SPR) quantifies binding affinity to target proteins .

Methodological Tables

Q. Table 1. Comparative Synthetic Yields for Analogous Compounds

| Substituents | Method | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromo-3-methylphenyl | Reductive amination | 68–75 | |

| 3,4-Dichlorophenyl | Catalytic hydrogenation | 68 | |

| 4-Methoxyphenyl | STAB reduction | 73 |

Q. Table 2. Key Analytical Parameters for HPLC Characterization

| Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|

| Newcrom R1 | Acetonitrile/water + H3PO4 | 8.2 | >98 |

| C18 | Methanol/water + formic acid | 10.5 | 95 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.